molecular formula C12H13F3O3 B13708599 5,6-Dimethoxy-1-(trifluoromethyl)-1-indanol

5,6-Dimethoxy-1-(trifluoromethyl)-1-indanol

Katalognummer: B13708599
Molekulargewicht: 262.22 g/mol
InChI-Schlüssel: YDRBSLNDRJCFFS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound identified as “MFCD31735691” is a chemical entity with unique properties and applications. It is known for its specific molecular structure and reactivity, making it a subject of interest in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of “MFCD31735691” involves several synthetic routes. One common method includes the use of specific reagents under controlled conditions to achieve the desired product. The reaction conditions typically involve precise temperature control, pH adjustments, and the use of catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of “MFCD31735691” is scaled up using large reactors and continuous flow systems. The process is optimized for efficiency, yield, and safety. Industrial methods often involve the use of automated systems to monitor and control the reaction parameters, ensuring consistent quality and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

“MFCD31735691” undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

    Substitution: In this reaction, one functional group in the molecule is replaced by another, often facilitated by specific catalysts.

Common Reagents and Conditions

The reactions involving “MFCD31735691” commonly use reagents such as:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a different product compared to reduction or substitution reactions.

Wissenschaftliche Forschungsanwendungen

“MFCD31735691” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in various chemical syntheses.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the production of specialized materials and chemicals.

Wirkmechanismus

The mechanism by which “MFCD31735691” exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or chemical outcomes. The exact molecular targets and pathways depend on the specific application and context of use.

Eigenschaften

Molekularformel

C12H13F3O3

Molekulargewicht

262.22 g/mol

IUPAC-Name

5,6-dimethoxy-1-(trifluoromethyl)-2,3-dihydroinden-1-ol

InChI

InChI=1S/C12H13F3O3/c1-17-9-5-7-3-4-11(16,12(13,14)15)8(7)6-10(9)18-2/h5-6,16H,3-4H2,1-2H3

InChI-Schlüssel

YDRBSLNDRJCFFS-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C2C(=C1)CCC2(C(F)(F)F)O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.